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molecular formula C18H19NO B1198349 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine] CAS No. 59142-94-8

3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine]

Cat. No. B1198349
M. Wt: 265.3 g/mol
InChI Key: ZFJQWOMHWFYLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03959475

Procedure details

A mixture of 2.9 G. of 1'-benzyl-1,3-dihydro-3-phenylspiro[phenylspiro[isobenzofuran-1,4'-piperidine], (Example 4), 0.4 g. of 10% palladium on carbon, 20 ml. of 95% ethanol, and 2 ml. of conc. hydrochloric acid is hydrogenated at 50 p.s.i. and 50°. After hydrogen uptake ceases, the mixture is filtered and the filtrate concentrated. Recrystallization of the residue from cyclohexane provides colorless crystals, m.p. 119°-123°.
[Compound]
Name
1'-benzyl-1,3-dihydro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phenylspiro[isobenzofuran-1,4'-piperidine]
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1([N:7]2[CH2:12][CH2:11][C:10]3([C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[CH2:14][O:13]3)[CH2:9][CH2:8]2)C=CC=CC=1.Cl>[Pd].C(O)C>[C:15]1([CH:14]2[C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:10]3([CH2:9][CH2:8][NH:7][CH2:12][CH2:11]3)[O:13]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
1'-benzyl-1,3-dihydro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
phenylspiro[isobenzofuran-1,4'-piperidine]
Quantity
0.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCC2(CC1)OCC1=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.9 G
CUSTOM
Type
CUSTOM
Details
50°
FILTRATION
Type
FILTRATION
Details
After hydrogen uptake ceases, the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from cyclohexane
CUSTOM
Type
CUSTOM
Details
provides colorless crystals, m.p. 119°-123°

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1OC2(CCNCC2)C2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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